molecular formula C10H9ClN2S B14780297 5-(4-Chlorophenyl)-N-methylthiazol-2-amine

5-(4-Chlorophenyl)-N-methylthiazol-2-amine

Cat. No.: B14780297
M. Wt: 224.71 g/mol
InChI Key: CXESLMOXTUQSTG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-methylthiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-N-methylthiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring. The final step involves methylation of the amine group using methyl iodide (CH3I) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-methylthiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-N-methylthiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal chemistry, it may interact with specific receptors or enzymes, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar structure but with a thiadiazole ring instead of a thiazole ring.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Contains an oxadiazole ring.

    5-(4-Chlorophenyl)-1,3,4-triazole-2-amine: Features a triazole ring.

Uniqueness

5-(4-Chlorophenyl)-N-methylthiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c1-12-10-13-6-9(14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)

InChI Key

CXESLMOXTUQSTG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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